Duplex Stability After Terminal Cross-Linking
When oligonucleotides containing 2'-O-propargylated adenosine (3) are cross-linked at terminal positions using a bifunctional azide via CuAAC, the resulting DNA duplexes exhibit a dramatic increase in thermal stability. This cross-linking event, which is only possible due to the 2'-O-propargyl group, changes the molecularity of the melting transition from a bimolecular duplex to a unimolecular hairpin-like structure [1].
| Evidence Dimension | Duplex Thermal Stability (Melting Temperature, Tm) |
|---|---|
| Target Compound Data | ΔTm = +29 °C |
| Comparator Or Baseline | Non-cross-linked duplex containing 2'-O-propargylated adenosine (3) |
| Quantified Difference | +29 °C increase in Tm upon cross-linking |
| Conditions | DNA duplexes with terminal cross-links, formed by CuAAC reaction with a bifunctional azide. Measured by UV thermal denaturation. |
Why This Matters
This quantifies the unique functional value of the alkyne handle; the +29 °C stabilization is not a general 2'-modification effect but a direct result of site-specific cross-linking, which is crucial for applications requiring ultra-stable duplexes, such as biosensors and nanostructures.
- [1] Pujari, S. S., Leonard, P., & Seela, F. (2014). Oligonucleotides with 'Clickable' Sugar Residues: Synthesis, Duplex Stability, and Terminal versus Central Interstrand Cross-Linking of 2′-O-Propargylated 2-Aminoadenosine with a Bifunctional Azide. The Journal of Organic Chemistry, 79(10), 4423-4437. View Source
